molecular formula C20H21NO5S2 B3292354 N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-methylbenzene-1-sulfonamide CAS No. 877816-68-7

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-methylbenzene-1-sulfonamide

Cat. No.: B3292354
CAS No.: 877816-68-7
M. Wt: 419.5 g/mol
InChI Key: UAFBVZXAKHXNNC-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-methylbenzene-1-sulfonamide is a complex organic compound that features a furan ring and two sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of furan-2-carbaldehyde with 4-methylbenzenesulfonyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with 4-methylbenzenesulfonamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, are crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The sulfonamide groups can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the sulfonamide groups may produce corresponding amines.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with active sites, inhibiting enzyme activity. The furan ring may also interact with hydrophobic pockets within proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-methylethanediamide
  • N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide

Uniqueness

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-methylbenzene-1-sulfonamide is unique due to its dual sulfonamide groups and the presence of a furan ring, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S2/c1-15-5-9-17(10-6-15)27(22,23)20(19-4-3-13-26-19)14-21-28(24,25)18-11-7-16(2)8-12-18/h3-13,20-21H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFBVZXAKHXNNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-methylbenzene-1-sulfonamide
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N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-methylbenzene-1-sulfonamide
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N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-methylbenzene-1-sulfonamide
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N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-methylbenzene-1-sulfonamide
Reactant of Route 5
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N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-methylbenzene-1-sulfonamide
Reactant of Route 6
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-methylbenzene-1-sulfonamide

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